![molecular formula C13H11N3 B13987181 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 78605-13-7](/img/structure/B13987181.png)
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. The unique structure of this compound makes it an attractive scaffold for drug discovery and various biological applications .
Métodos De Preparación
The synthesis of 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps:
- Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolopyrazine structure .
Análisis De Reacciones Químicas
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 5 (CDK5) and its activator, which are involved in various cellular processes . The inhibition of these targets can lead to the modulation of cell cycle progression and apoptosis, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Shows different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, particularly its kinase inhibitory activity .
Propiedades
Número CAS |
78605-13-7 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
3-methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3/c1-9-8-14-12-7-11(16-13(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
Clave InChI |
WOSGPBFDGVRZKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=C(NC2=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



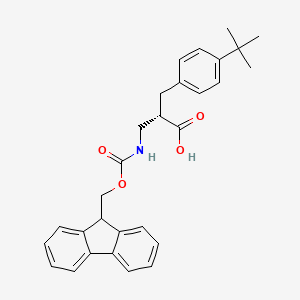


![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
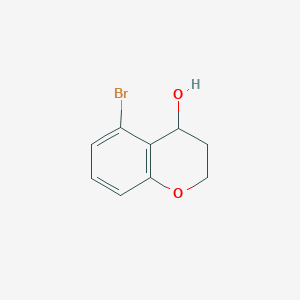
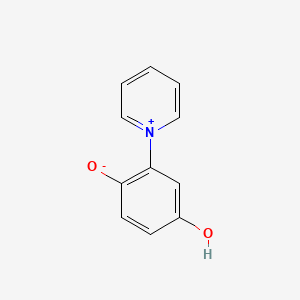
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
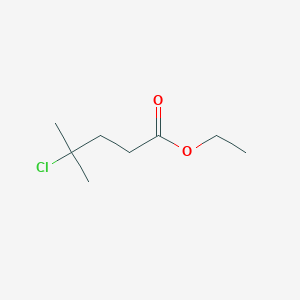
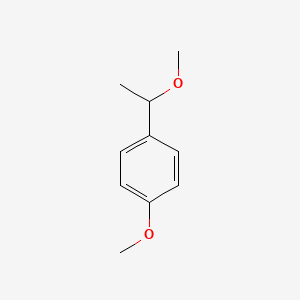

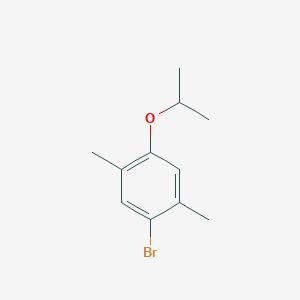
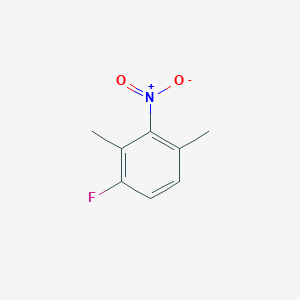
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
